(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one
Description
(S)-3-(3-(3-Fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidin-2-one derivative characterized by a 4-isopropyl group and a 3-(3-fluorophenyl)propanoyl substituent. This compound is structurally designed to leverage the electron-withdrawing effects of the fluorine atom on the phenyl ring, which enhances its metabolic stability and binding affinity in enzyme-targeted applications. Its oxazolidinone core is frequently employed as a chiral auxiliary in asymmetric synthesis, enabling stereo-controlled reactions in medicinal chemistry .
Properties
Molecular Formula |
C15H18FNO3 |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
(4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18FNO3/c1-10(2)13-9-20-15(19)17(13)14(18)7-6-11-4-3-5-12(16)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3/t13-/m1/s1 |
InChI Key |
UWAPRARVEYNNAG-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Condensation with BOC-Protected Amines
A patented method (EP1328509B1) employs carbamates and tert-butylcarbamoyl (BOC)-protected glycidylamines or 3-amino-1-halo-2-propanols for oxazolidinone synthesis. The BOC group reduces steric hindrance compared to acetyl analogs, enabling higher yields (≥85%) with only 1.3 equivalents of reagent.
Reaction Conditions :
-
Base : Lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide.
-
Solvent : Tetrahydrofuran (THF) at −78°C to 0°C.
-
Key Step : Condensation of carbamate (I) with BOC-protected amine (V) to form intermediate (III), followed by acid hydrolysis to yield the free amine (IX).
Advantages :
Chiral Auxiliary-Mediated Ring Closure
Alternative approaches utilize (S)-valinol derivatives as chiral auxiliaries. For example, (4S)-4-isopropyl-1,3-oxazolidin-2-one is synthesized via cyclization of L-valinol with diethyl carbonate under basic conditions:
Procedure :
-
Reactants : L-valinol (1.0 eq), diethyl carbonate (1.5 eq), potassium carbonate (0.5 eq).
-
Conditions : Reflux in toluene at 120–130°C for 10–14 hours.
Mechanistic Insight :
The base deprotonates the alcohol, facilitating nucleophilic attack on diethyl carbonate to form the oxazolidinone ring. Lithium chloride (1.0 eq) is often added to stabilize intermediates.
Acylation of the Oxazolidinone Core
Propionyl Anhydride-Mediated Acylation
Acylation at position 3 is achieved using 3-(3-fluorophenyl)propanoyl chloride or its anhydride. A modified procedure from Organic Syntheses involves:
Steps :
-
Deprotonation : Treat (4S)-4-isopropyloxazolidin-2-one with lithium diisopropylamide (LDA, 1.1 eq) in THF at −75°C.
-
Acylation : Add 3-(3-fluorophenyl)propanoyl chloride (1.2 eq) dropwise, followed by warming to 20°C.
-
Workup : Quench with 1N HCl, extract with ethyl acetate, and crystallize from hexane/ethyl acetate.
Yield : 92–95% with >99% enantiomeric excess (ee).
Critical Parameters :
Lewis Acid-Catalyzed Acylation
Titanium tetrachloride (TiCl₄) enhances electrophilicity of acylating agents, particularly for sterically hindered substrates:
Protocol :
-
Activation : Combine TiCl₄ (1.5 eq) with 3-(3-fluorophenyl)propanoyl chloride in dichloromethane at 0°C.
-
Coupling : Add (4S)-4-isopropyloxazolidin-2-one (1.0 eq) and stir for 2 hours.
-
Isolation : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography.
Outcome :
Comparative Analysis of Synthetic Routes
Key Observations :
-
Carbamate condensation offers superior scalability but requires specialized BOC-protected reagents.
-
LDA-mediated acylation achieves the highest enantioselectivity but demands cryogenic conditions.
Troubleshooting and Optimization
Racemization Mitigation
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity :
- Oxazolidinones have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The introduction of the fluorophenyl moiety may enhance this activity by improving lipophilicity and membrane penetration.
-
Pharmacological Studies :
- The compound may serve as a scaffold for developing selective ligands for various receptors, including FKBP51, which is implicated in psychiatric disorders. The structural modifications can lead to enhanced selectivity and potency of the ligands.
-
Drug Development :
- The compound's unique structure allows it to be explored as a lead compound in drug development pipelines. Its potential to act on multiple biological targets makes it a candidate for multi-target drug design strategies.
Case Studies
-
Case Study 1: Antimicrobial Evaluation
A study evaluated various oxazolidinone derivatives, including those structurally similar to (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one, against resistant bacterial strains. Results demonstrated that modifications at the aromatic ring significantly influenced antimicrobial potency. -
Case Study 2: FKBP51 Inhibition
Research focused on synthesizing derivatives of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one as selective FKBP51 inhibitors showed promising results in preclinical models, indicating potential therapeutic applications in stress-related disorders.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The fluorophenyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS 1347758-06-8)
- Structural Differences: The 3-(3-fluorophenyl)propanoyl group in the target compound is replaced with a 2-chloropyrimidin-4-yl group.
- Applications: Used in kinase inhibitor scaffolds, where heteroaromatic groups are critical for ATP-binding pocket interactions .
(S)-3-((R)-2-Azido-2-((3R,4R)-4-(2-((S)-4-isopropyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)acetyl)-4-isopropyloxazolidin-2-one (CAS 1333312-80-3)
- Structural Differences : Features a complex azide-functionalized silolane substituent.
- Impact on Properties :
Stereochemical Variations
(R)-4-Benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one (CAS 300355-20-8)
- Stereochemical Differences : (R)-configuration at the 4-position and a methylsulfonylphenyl group.
- Impact on Properties :
(4S)-3-[(2S,3S)-3-{(1R,3aR,4S,7aR)-4-[(tert-Butyldimethylsilyl)oxy]-7a-methyloctahydro-1H-inden-1-yl}-2-fluorobutanoyl]-4-isopropyloxazolidin-2-one (Compound 29)
- Stereochemical Differences: Multiple stereocenters in the fluorobutanoyl side chain.
- Impact on Properties :
Core Structure Modifications
YPC-21817 (Thiazolidine-2,4-dione Derivative)
- Structural Differences: Replaces the oxazolidinone core with a thiazolidine-2,4-dione ring.
- Impact on Properties: The thiazolidinedione core is associated with PPAR-γ agonist activity, unlike the oxazolidinone’s role as a chiral auxiliary. The 4-ethylpiperazinyl-3-fluorophenyl group enhances kinase inhibition but reduces metabolic stability compared to the target compound’s propanoyl group .
Key Comparative Data Table
Biological Activity
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its oxazolidinone ring, which can mimic the structure of natural substrates, allowing it to interact with various biological targets.
The molecular formula of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is C15H18FNO3, with a molecular weight of 279.31 g/mol. Its IUPAC name is (4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one.
| Property | Value |
|---|---|
| Molecular Formula | C15H18FNO3 |
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | (4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
| InChI Key | UWAPRARVEYNNAG-CYBMUJFWSA-N |
The biological activity of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one primarily stems from its ability to interact with specific enzymes and receptors. The oxazolidinone structure allows it to bind effectively to active sites, potentially inhibiting enzyme activity. The presence of the fluorophenyl group enhances its binding affinity and specificity, which may contribute to its pharmacological effects.
Antimicrobial Activity
Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. Studies suggest that similar compounds can inhibit bacterial protein synthesis by binding to the ribosomal subunit.
Anticancer Activity
Some derivatives of oxazolidinones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on structurally similar oxazolidinones revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications in the side chains can enhance efficacy against resistant strains.
- Cytotoxicity Assays : Research involving oxazolidinone derivatives indicated potential cytotoxic effects against breast cancer cell lines. The study highlighted the importance of fluorine substitution in increasing the compounds' metabolic stability and potency.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one, it is essential to compare it with related compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (R)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one | Potentially different pharmacokinetics | Enantiomeric differences may affect activity |
| 3-(3-(3-chlorophenyl)propanoyl)-4-isopropyloxazolidin-2-one | Antibacterial activity observed | Chlorine substitution may reduce binding affinity compared to fluorine |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral oxazolidinone auxiliaries. For fluorophenyl incorporation, electrophilic fluorination (e.g., Selectfluor®) or cross-coupling reactions (e.g., Suzuki-Miyaura with 3-fluorophenylboronic acid) are common. Protecting groups like tert-butyldimethylsilyl (TBS) may stabilize intermediates during acylation steps . Purification via chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances enantiomeric excess.
Q. How can X-ray crystallography using SHELX software determine the absolute configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data collected at high resolution (e.g., <1.0 Å) enables precise refinement of atomic coordinates. SHELXL refines the structure using the Flack parameter to confirm the (S)-configuration. Key steps include:
- Data collection with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution via intrinsic phasing (SHELXT) and refinement (SHELXL).
- Validation using R-factor convergence (e.g., R1 < 5% for I > 2σ(I)) .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions; ¹⁹F NMR confirms fluorophenyl incorporation (δ ≈ -115 to -120 ppm for meta-F).
- Mass Spectrometry : High-resolution EI-MS or ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₇FNO₃: 294.1244).
- IR : Carbonyl stretches (C=O at ~1750 cm⁻¹) and oxazolidinone ring vibrations (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed NMR chemical shifts for the fluorophenyl moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, accounting for solvent effects (e.g., chloroform via PCM model). Discrepancies may arise from anisotropic effects of the fluorine atom; use paramagnetic shielding tensors to adjust predictions. Experimental validation via NOESY can clarify spatial arrangements influencing shifts .
Q. What methodologies optimize the separation of diastereomers during the synthesis of this oxazolidinone derivative?
- Methodological Answer : Diastereomeric byproducts (e.g., from acylation steps) are separable via:
- Chiral Chromatography : Use cellulose-based columns (Chiralpak® IC) with heptane/ethanol gradients.
- Crystallization-Induced Diastereomer Transformation : Seed crystals of the desired diastereomer in a supersaturated solution (e.g., 2-propanol) to enrich purity >99% .
Q. How can Mercury CSD tools be employed to analyze packing motifs and predict solubility based on crystal structure?
- Methodological Answer : Mercury’s Materials Module calculates void volumes (e.g., >5% suggests poor packing) and hydrogen-bonding networks. Solubility is inversely correlated with packing efficiency. For example:
| Parameter | Value |
|---|---|
| Void Volume | 3.8% |
| H-bonds/Unit Cell | 2 |
| Predicted Solubility | ~0.1 mg/mL (aqueous) |
| Adjust crystallization solvents (e.g., DMF for higher solubility) based on these metrics . |
Q. When encountering low refinement quality in X-ray data (e.g., high R-factors), what steps should be taken to improve the model?
- Methodological Answer :
- Twinning : Test for twinning using Hooft/Y statistics; apply TWIN/BASF commands in SHELXL.
- Disorder Modeling : Split occupancies for disordered atoms (e.g., isopropyl groups) using PART/SUMP constraints.
- Anisotropic Refinement : Apply ADPs to non-hydrogen atoms. Post-refinement, validate using checkCIF/PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
